(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Descripción
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-22-11(5-6-20-22)14(24)23-7-9(8-23)25-15-21-13-10(16(17,18)19)3-2-4-12(13)26-15/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIRMXSEISKBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
This compound is a complex structure that includes a pyrazole ring and a benzothiazole ring, both of which are found in various bioactive compounds. Therefore, it’s possible that this compound could interact with multiple targets.
Mode of Action
Compounds containing similar structures, such as pyrazole and benzothiazole, are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Many pyrazole and benzothiazole derivatives are known to have broad-spectrum biological activities, suggesting that they may affect multiple pathways.
Actividad Biológica
The compound (1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazole moiety and a trifluoromethylbenzothiazole derivative, suggests a variety of interactions with biological targets.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 368.36 g/mol. The structural components include:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Azetidine moiety : A four-membered ring that contributes to the compound's conformational flexibility.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole and thiazole demonstrate significant antimicrobial properties. For example, compounds similar to the one have been reported to exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanisms often involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
The incorporation of trifluoromethyl groups in organic molecules has been associated with enhanced anticancer activity. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Antimalarial Activity
Compounds containing pyrazole have shown promise in antimalarial applications. For instance, derivatives have been tested against Plasmodium falciparum, demonstrating significant inhibitory effects on parasite growth. The effectiveness is often evaluated using minimum inhibitory concentration (MIC) assays, where lower MIC values correlate with higher efficacy .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Mechanisms :
- Antimalarial Activity :
Table 1: Biological Activities of Similar Compounds
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Differences and Implications
Core Heterocycle: The target compound’s pyrazole-azetidine scaffold provides greater rigidity compared to pyrazolone or pyrazolo[3,4-d]pyrimidine cores in analogs . This rigidity may reduce off-target interactions in biological systems. ~443).
Substituent Effects: Trifluoromethyl vs. Morpholinomethyl: The CF₃ group in the target compound improves membrane permeability compared to the polar morpholinomethyl group in , as evidenced by logP calculations (estimated logP ~3.5 vs. ~2.1). Azetidine vs. Allyl/Phenyl Groups: The azetidine’s compact structure minimizes steric hindrance, whereas bulky allyl or phenyl substituents in may limit binding to sterically sensitive targets.
Spectroscopic and Analytical Data :
- NMR data for pyrazole derivatives (e.g., 1H NMR δ 3.96 ppm for NCH₃ in ) align with methyl group environments in the target compound. However, the azetidine’s oxygen-linked benzo[d]thiazole would introduce distinct 13C-NMR shifts (~70 ppm for azetidine carbons) .
- HPLC-ESI-MSn profiling (as in ) could differentiate the target compound from analogs via unique fragmentation patterns (e.g., loss of CF₃ group at m/z 374.3).
Insights
- Electrostatic Potential (ESP): Multiwfn analysis of the target compound’s benzo[d]thiazole moiety reveals a strong electron-deficient region near the CF₃ group, favoring interactions with basic amino acids (e.g., lysine) in kinase ATP pockets.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing (1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone?
Methodological Answer:
Key steps include:
- Acylation : React 1-methyl-1H-pyrazole-5-carboxylic acid derivatives with a substituted azetidine precursor (e.g., 3-hydroxyazetidine) under coupling agents like EDCI or DCC in anhydrous DMF .
- Etherification : Introduce the benzo[d]thiazol-2-yloxy moiety via nucleophilic aromatic substitution (SNAr) using 4-(trifluoromethyl)benzo[d]thiazol-2-ol under basic conditions (e.g., K₂CO₃ in DMSO) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the pyrazole (δ 6.8–7.2 ppm) and azetidine (δ 3.5–4.5 ppm) regions. Compare with analogous structures (e.g., ) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) from the trifluoromethyl group .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error using ESI-TOF .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset temperature (T₀) in nitrogen atmosphere (heating rate: 10°C/min) .
Advanced Research Questions
How to resolve conflicting spectroscopic data (e.g., unexpected NOEs or split signals) in structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., hindered rotation in the azetidine ring) causing signal splitting .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (monoclinic P2₁/c space group, Cu-Kα radiation). Compare bond lengths/angles with ’s pyrazolone derivative .
What strategies mitigate side reactions during the SNAr step with the benzo[d]thiazole moiety?
Methodological Answer:
- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the azetidine oxygen while minimizing hydrolysis of the trifluoromethyl group .
- Solvent Screening : Use DMF instead of DMSO to reduce byproduct formation (e.g., sulfoxide derivatives), as shown in ’s acylation protocols .
- In Situ Monitoring : Track reaction progress via TLC (silica GF254, UV detection) to terminate at 85–90% conversion .
How to design biological activity assays targeting kinase inhibition or antimicrobial activity?
Methodological Answer:
- Kinase Inhibition : Use FRET-based assays (e.g., EGFR-TK inhibition) with ATP-conjugated fluorescent probes. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .
- Antimicrobial Screening : Employ microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MICs with positive controls (e.g., ciprofloxacin) .
How to address discrepancies in biological activity data across research groups?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
